2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine
Description
2-(3,5-Dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine is a synthetic organic compound featuring a morpholine core substituted with a 3,5-dichlorophenyl group at the 2-position and a 7-methoxy-1-benzofuran-2-carbonyl moiety at the 4-position. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., piperazine-thiazol derivatives with dichlorophenyl substituents) suggest that high-yield synthetic routes (e.g., 88–90% yields in ) are achievable for structurally complex targets .
Properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c1-25-16-4-2-3-12-9-17(27-19(12)16)20(24)23-5-6-26-18(11-23)13-7-14(21)10-15(22)8-13/h2-4,7-10,18H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOKPRCPZJLCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate acetophenone derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl halides and palladium catalysts.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with appropriate reagents, followed by cyclization.
Final Coupling: The final step involves coupling the benzofuran moiety with the morpholine derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the dichlorophenyl and benzofuran moieties suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorophenyl group could facilitate binding to hydrophobic pockets, while the benzofuran moiety might interact with aromatic residues. The morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its morpholine core combined with specific substituents. Below is a comparative analysis with key analogues:
*Calculated based on molecular formula (C₂₀H₁₄Cl₂NO₄). †Estimated from structural data.
Substituent Effects
Halogenated Aromatic Groups :
- The 3,5-dichlorophenyl group in the target compound contrasts with L-742694’s 3,5-bis(trifluoromethyl)benzyloxy group. Dichlorophenyl substituents favor halogen bonding and moderate lipophilicity, whereas trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .
- Compound 10b () demonstrates that dichlorophenyl ureido groups are compatible with high synthetic yields (88.3%), suggesting robustness in analogous syntheses .
Benzofuran vs. Heterocyclic Moieties :
- The 7-methoxy-benzofuran carbonyl group in the target compound differs from L-742694’s triazolylmethyl substituent. Benzofuran systems may improve solubility compared to triazoles, which are more rigid and prone to hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
